Lercanidipine is a dihydropyridine calcium channel blocker, specifically classified as a third-generation agent. [] It exhibits high vascular selectivity and a long duration of action. [, ] Its primary mechanism of action involves blocking L-type calcium channels (CaL), leading to vasodilation. [] Research indicates it also interacts with T-type calcium channels. [] Lercanidipine is commonly employed in scientific research to investigate its effects on hypertension, cardiovascular disease, and renal function. [, , , ]
Lercanidipine primarily acts by blocking L-type calcium channels (CaL) located on vascular smooth muscle cells. This blockade inhibits calcium influx, leading to vasodilation and a reduction in blood pressure. [] Research suggests that Lercanidipine may also interact with T-type calcium channels, contributing to its overall pharmacological effects. [] Further studies have explored its influence on cellular signaling pathways implicated in cardiovascular and renal diseases. For instance, Lercanidipine has been shown to:
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4